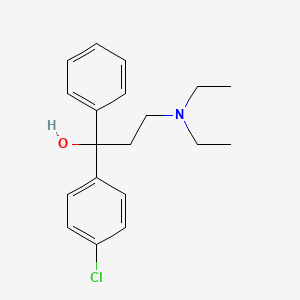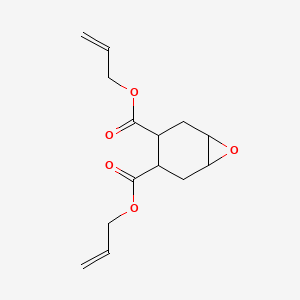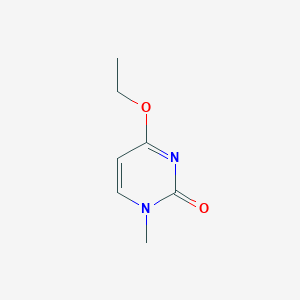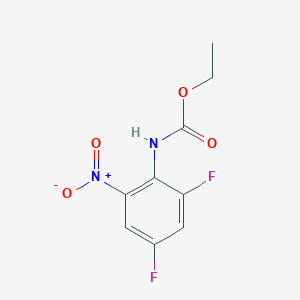
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate is an organic compound with the molecular formula C₉H₈F₂N₂O₄ It is characterized by the presence of ethyl, difluoro, nitro, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-difluoro-6-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-6-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-difluoro-6-nitroaniline+ethyl chloroformate→ethyl (2,4-difluoro-6-nitrophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products
Reduction: Ethyl (2,4-difluoro-6-aminophenyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-difluoro-6-nitroaniline and ethanol.
Scientific Research Applications
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2,4-difluoro-6-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoro and nitro groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,6-difluorobenzyl)carbamate
- 4-Nitrophenylchloroformate derivatives
- Indole derivatives with carbamate functionality
Uniqueness
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
5400-56-6 |
|---|---|
Molecular Formula |
C9H8F2N2O4 |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
ethyl N-(2,4-difluoro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8F2N2O4/c1-2-17-9(14)12-8-6(11)3-5(10)4-7(8)13(15)16/h3-4H,2H2,1H3,(H,12,14) |
InChI Key |
ATRLNLAWIVJYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



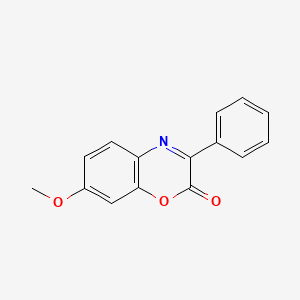
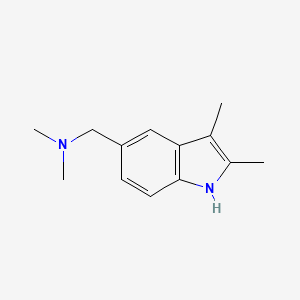
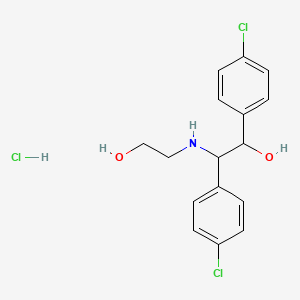
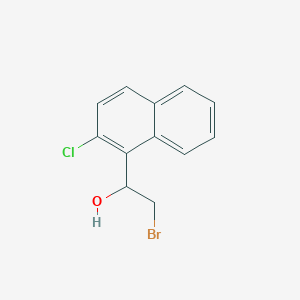
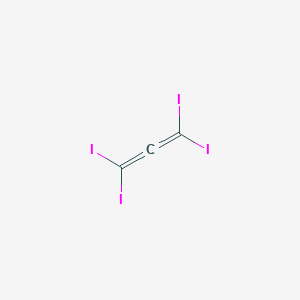
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)

